1-(Azidomethyl)-3-nitrobenzene
Description
Strategic Positioning of 1-(Azidomethyl)-3-nitrobenzene as a Multifunctional Synthetic Precursor
The strategic placement of the azidomethyl and nitro groups on the benzene (B151609) ring at the meta-position (1,3-substitution) is crucial to the compound's reactivity and utility. This configuration minimizes steric hindrance between the two functional groups, which allows for more efficient chemical transformations. The presence of both a highly reactive azide (B81097) and a reducible nitro group within the same molecule provides multiple pathways for chemical modification. This dual functionality allows for sequential or orthogonal reactions, making it a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group also influences the reactivity of the azidomethyl group, enhancing its utility in specific synthetic applications.
Historical Context of Nitro- and Azido-Substituted Benzyl (B1604629) Derivatives in Advanced Organic Chemistry
The journey of nitro- and azido-substituted benzyl derivatives in organic chemistry began with the discovery of the first organic azide, phenyl azide, by Peter Griess in 1864. uni-muenchen.demdpi.com A significant milestone was the Curtius rearrangement, discovered in 1890, which involves the thermal or photochemical conversion of acyl azides to isocyanates and stimulated broader interest in the chemistry of organic azides. uni-muenchen.de Initially, the synthesis of these compounds often involved nucleophilic substitution reactions, where a leaving group on a benzyl derivative was displaced by an azide ion. uni-muenchen.de
Over the decades, the synthetic utility of these compounds has expanded dramatically. The azide group, once primarily seen as a precursor to amines, has become a key player in "click chemistry," particularly in the Huisgen 1,3-dipolar cycloaddition to form triazoles. unibo.itderpharmachemica.com This reaction's efficiency and biocompatibility have made azido-containing compounds invaluable in drug discovery, bioconjugation, and materials science. mdpi.comunibo.it The nitro group, a classic electron-withdrawing group, has long been used to direct aromatic substitution reactions and as a precursor to anilines through reduction. sci-hub.se The combination of these two functionalities on a single benzyl scaffold, as seen in this compound, represents a convergence of these historical threads, offering a platform for creating diverse and complex molecules.
Overview of Key Reactivity Domains for this compound
The chemical behavior of this compound is dominated by the distinct reactivities of its two functional groups:
The Azido (B1232118) Group: This group is known for its participation in a variety of reactions, most notably:
1,3-Dipolar Cycloaddition: The azide can react with alkynes in the presence of a copper(I) catalyst (CuAAC or "click chemistry") or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole rings. smolecule.comiucr.org This is a highly efficient and widely used method for linking different molecular fragments.
Staudinger Reaction: The azide reacts with phosphines, such as triphenylphosphine (B44618), to form an aza-ylide, which can then be hydrolyzed to an amine or reacted with an aldehyde or ketone to form an imine. scielo.br
Reduction to an Amine: The azide can be reduced to a primary amine using various reducing agents, such as hydrogen sulfide (B99878) or catalytic hydrogenation.
The Nitro Group: The nitro group also offers several avenues for chemical transformation:
Reduction to an Amine: The nitro group can be selectively reduced to an aniline (B41778) derivative using a variety of reagents, including metals (like tin, iron, or zinc) in acidic media, or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many pharmaceuticals and dyes.
Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself is not typically displaced, its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.
The presence of both groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.
Scope and Significance of Academic Research on this compound
Academic research on this compound and related compounds is extensive, driven by their synthetic versatility. Studies have explored various facets of these molecules:
Synthesis and Optimization: A primary focus has been on the efficient synthesis of this compound, typically through the nucleophilic substitution of 1-(bromomethyl)-3-nitrobenzene with sodium azide. Research has shown that the meta-configuration leads to high yields (around 91.1%) due to minimized steric hindrance and stabilizing resonance effects, compared to the ortho (12.8% yield) and para isomers. rsc.org
Applications in Heterocyclic Synthesis: A significant body of research utilizes this compound as a precursor for synthesizing various heterocyclic compounds. For instance, it is a key starting material for creating 1,2,3-triazole derivatives through click chemistry. iucr.orgiucr.org These triazole-containing compounds are of great interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. iucr.orgresearchgate.net
Materials Science: The high nitrogen content and energetic nature of the azide group, coupled with the stability of the nitro-substituted aromatic ring, make this compound a candidate for research into energetic materials and polymers.
Bioconjugation and Medicinal Chemistry: The azide functionality is widely employed in bioconjugation techniques for labeling and tracking biomolecules. While specific biological activities of this compound itself are not extensively documented, its derivatives are actively investigated in drug discovery. For example, triazole-substituted derivatives have shown potential as antiviral agents. researchgate.net
Physicochemical Properties and Synthesis
| Property | Value | Reference |
| CAS Number | 126799-84-6 | smolecule.comchemsrc.com |
| Molecular Formula | C₇H₆N₄O₂ | smolecule.comchemsrc.com |
| Molecular Weight | 178.15 g/mol | smolecule.comchemsrc.com |
| IUPAC Name | This compound | smolecule.com |
| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])CN=[N+]=[N-] | smolecule.com |
| InChI Key | ZSACFMUAFYJZDW-UHFFFAOYSA-N | smolecule.com |
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 1-(bromomethyl)-3-nitrobenzene, with sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). smolecule.comrsc.org
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 1-(bromomethyl)-3-nitrobenzene | Sodium azide (NaN₃) | Anhydrous DMF | 64 °C | 91.1% | rsc.org |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.20 (m, 2H), 7.67 (d, 1H, J = 7.5 Hz), 7.58 (t, 1H, J = 8.5 Hz), 4.50 (s, 2H) | rsc.org |
| ¹³C NMR (125 MHz, CDCl₃) | Spectroscopic data is consistent with the proposed structure. | rsc.orgrsc.org |
| IR (KBr) | Characteristic peaks for the azide (N₃) and nitro (NO₂) groups are observed. | scielo.br |
Structure
3D Structure
Properties
CAS No. |
126799-84-6 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-(azidomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c8-10-9-5-6-2-1-3-7(4-6)11(12)13/h1-4H,5H2 |
InChI Key |
ZSACFMUAFYJZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 1 Azidomethyl 3 Nitrobenzene
Precursor Selection and Rational Design for (3-Nitrophenyl)methyl Azide (B81097) Scaffolds
The successful synthesis of 1-(azidomethyl)-3-nitrobenzene is fundamentally dependent on the appropriate choice and design of precursor molecules. This involves optimizing the starting materials to facilitate the subsequent introduction of the azide group at the benzylic position.
Optimization of Benzylic Halogenation Precursors
The most common precursors for this compound are 3-nitrobenzyl halides, such as 3-nitrobenzyl bromide or chloride. tandfonline.com The synthesis of these precursors often starts from 3-nitrotoluene (B166867). The benzylic position of 3-nitrotoluene is activated for radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org
The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is a frequently used method for benzylic bromination. scientificupdate.comchemistrysteps.com The use of NBS is advantageous as it provides a low, steady concentration of bromine, which helps to minimize side reactions like the formation of bis- and tris-halogenated products. scientificupdate.comchemistrysteps.com The reaction is typically initiated by light or heat. libretexts.org Optimization of these reaction conditions, including the choice of solvent (commonly carbon tetrachloride) and initiator, is crucial to maximize the yield of the desired monobrominated product, 3-nitrobenzyl bromide. libretexts.orgscientificupdate.com
In some cases, modifications to the standard Wohl-Ziegler conditions have been explored to prevent competing bromination of the aromatic ring, such as using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of catalytic zirconium tetrachloride (ZrCl4). scientificupdate.com
Strategic Considerations for Nitro-Substituted Aromatic Building Blocks
The starting material for the synthesis of the benzylic halogenation precursor is typically a nitro-substituted aromatic compound like nitrobenzene (B124822). The nitro group can be introduced onto the benzene (B151609) ring through an electrophilic aromatic substitution reaction using a mixture of concentrated nitric acid and sulfuric acid. byjus.com This process yields nitrobenzene, which can then be further functionalized.
The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. uni-muenchen.de This property is strategically important. For instance, if starting from toluene, nitration will predominantly yield a mixture of ortho- and para-nitrotoluene. To obtain the required 3-nitrotoluene, a different synthetic strategy might be necessary, such as the nitration of a different precursor followed by transformations to introduce the methyl group.
The presence of the nitro group at the meta position in the final product, this compound, influences its chemical properties and reactivity. ontosight.ai The electron-withdrawing nature of the nitro group can affect the reactivity of the azide group in subsequent reactions, such as click chemistry. ontosight.ai
Azide Introduction Strategies at the Benzylic Position
The introduction of the azide group at the benzylic position is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions with Azide Sources
The most direct method for introducing the azide functionality is the SN2 reaction between a 3-nitrobenzyl halide and an azide salt. smolecule.commasterorganicchemistry.com The azide ion (N3-) is an excellent nucleophile, which readily displaces the halide leaving group from the benzylic carbon. masterorganicchemistry.com
This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the SN2 mechanism. smolecule.commasterorganicchemistry.comrsc.org The reaction of 3-nitrobenzyl bromide with sodium azide in DMF at room temperature or with gentle heating provides this compound in good yield. rsc.org
Table 1: Synthesis of this compound via Nucleophilic Substitution
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
| 3-Nitrobenzyl bromide | Sodium azide (NaN₃) | Anhydrous DMF | 25 °C to 64 °C, 6h | 91.1% | rsc.org |
| Benzyl (B1604629) bromides | Sodium azide (NaN₃) | Acetone/H₂O (4:1) | Room temperature, overnight | High | rsc.org |
Exploration of Metal Azide Reagents and Their Selectivity
Sodium azide (NaN₃) is the most commonly used metal azide for this transformation due to its availability and relative stability. chemistryviews.orgsigmaaldrich.com Other metal azides, such as lithium azide (LiN₃), can also be employed. tandfonline.com The choice of the metal cation can sometimes influence the reactivity and selectivity of the reaction, although for simple S_N2 displacements on benzylic halides, the differences are often minimal.
Recent research has explored the use of in-situ generated metal azides, where a metal salt (e.g., salts of Mg, Cu, Zn, Co, Ni) is combined with sodium azide. chemistryviews.org This approach has shown that the nature of the metal cation can selectively alter the reaction mechanism in more complex systems, potentially offering a way to tune reactivity. chemistryviews.org For the synthesis of this compound, the straightforward use of sodium azide is generally efficient.
Phase-Transfer Catalysis in Azide Displacement Reactions
Phase-transfer catalysis (PTC) offers an alternative and often advantageous method for conducting nucleophilic substitution reactions, especially when dealing with reactants that are soluble in immiscible phases (e.g., an organic substrate and an aqueous solution of the azide salt). orientjchem.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction with the 3-nitrobenzyl halide occurs. orientjchem.org
This method can offer several benefits, including the use of water as a solvent, milder reaction conditions, and simplified workup procedures. iau.ir Various phase-transfer catalysts have been investigated for the synthesis of benzyl azides, including polyethylene (B3416737) glycol (PEG) based systems and magnetic dicationic ionic liquids. orientjchem.orgresearchgate.netresearchgate.net For example, the use of PEG 400 has been shown to be an efficient and environmentally friendly medium for the preparation of organic azides from halides with sodium azide. tandfonline.comtandfonline.comresearchgate.net The reaction proceeds smoothly at room temperature with high yields. tandfonline.comtandfonline.com Similarly, novel catalysts like porous acidic catalysts functionalized with imidazole (B134444) ionic liquids have been developed for the aqueous synthesis of benzyl azides. iau.ir
Table 2: Phase-Transfer Catalyzed Synthesis of Benzyl Azides
| Substrate | Catalyst | Solvent | Conditions | Yield | Reference |
| Benzyl halides | PEG-MDIL | H₂O | Reflux | High | orientjchem.org |
| Benzyl bromide | PEG 400 | PEG 400 | Room temperature | 98% | tandfonline.com |
| Benzyl halides | [SBA-Im]HSO₄ | H₂O | - | High | iau.ir |
Alternative Azidation Protocols for this compound Synthesis
While the most common and efficient route to this compound is the nucleophilic substitution of a halide (like 1-(bromomethyl)-3-nitrobenzene) with an azide salt such as sodium azide, several alternative protocols exist in the broader field of organic synthesis for introducing the azide functionality. smolecule.commasterorganicchemistry.comwiley-vch.de These advanced methodologies, including diazotransfer reactions and direct oxidative azidation, offer different synthetic pathways that may be advantageous under specific circumstances, although their application to this particular target molecule has practical limitations. These methods often provide solutions for substrates where a suitable leaving group is not present at the desired position, or they offer a more direct route from a readily available precursor.
Diazotransfer reactions are a powerful method for converting primary amines into azides. acs.org The reaction typically involves treating a primary amine with a diazotransfer agent, which transfers a diazo group (N₂) to the amine, forming an unstable intermediate that subsequently releases nitrogen gas to yield the desired azide.
Common diazotransfer reagents include trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.orguni-konstanz.denih.gov The latter is often used as its hydrochloride or hydrogen sulfate (B86663) salt, which are crystalline, shelf-stable solids, making them safer and more convenient to handle than the potentially explosive TfN₃. organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed via a triazene (B1217601) intermediate, which fragments to produce the azide.
The adaptability of this methodology to the synthesis of this compound is contingent on the availability of the corresponding primary amine precursor, 1-(aminomethyl)-3-nitrobenzene. If this precursor is used, a diazotransfer reaction could provide a direct route to the final product. The process has been shown to be effective for a wide range of primary alkyl amines, including those with steric hindrance near the amino group, often resulting in good to excellent yields. acs.org One-pot procedures have also been developed where the amine is converted to the azide in situ and then immediately used in a subsequent reaction, such as a cycloaddition, which avoids the isolation of the potentially hazardous azide intermediate. uni-konstanz.de
However, a related classical method, the diazotization of an aromatic amine followed by reaction with azide, has significant limitations when applied to precursors of this compound. smolecule.comuni-muenchen.de The strong electron-withdrawing nature of the nitro group destabilizes the intermediate diazonium species, which can lead to poor yields and an increase in side reactions. smolecule.com
Table 1: Comparison of Common Diazotransfer Reagents
| Reagent | Formula | Common Form | Key Characteristics | Citations |
|---|---|---|---|---|
| Trifluoromethanesulfonyl azide | TfN₃ | Solution | Highly reactive, efficient; known explosion hazard. | organic-chemistry.orguni-konstanz.de |
| Imidazole-1-sulfonyl azide hydrochloride | C₃H₄N₄O₂S·HCl | Crystalline solid | Shelf-stable, safer alternative to TfN₃, effective for converting amines to azides and activated methylenes to diazo compounds. | organic-chemistry.orgnih.gov |
| Imidazole-1-sulfonyl azide hydrogen sulfate | C₃H₄N₄O₂S·H₂SO₄ | Crystalline solid | Stable and easy to handle, efficient for synthesis of sulfonyl azides from sulfonamides. | organic-chemistry.org |
A more modern and direct alternative for synthesizing benzylic azides is through the oxidative azidation of a C(sp³)–H bond. This approach allows for the formation of a C–N bond directly from a C–H bond, bypassing the need for pre-functionalization (e.g., halogenation or conversion to an amine). These reactions typically proceed via a radical mechanism where a hydrogen atom is abstracted from the benzylic position, followed by trapping of the resulting benzyl radical with an azide source.
Several catalytic systems have been developed for this transformation:
Manganese-Catalyzed Azidation : Lei and coworkers developed an electrophotocatalytic method using a manganese catalyst for the oxidative azidation of C(sp³)–H bonds. researchgate.netrsc.org This system uses nucleophilic sodium azide (NaN₃) as the azide source and avoids the need for stoichiometric chemical oxidants. The protocol is effective for tertiary and secondary benzylic C–H bonds. researchgate.netrsc.org
Copper-Catalyzed Azidation : Stahl and coworkers reported a site-selective copper-catalyzed method for benzylic C–H azidation using azidotrimethylsilane (B126382) (TMSN₃) as the azide source and N-fluorobenzenesulfonimide (NFSI) as an oxidant. mdpi.comnih.gov The reaction is initiated by hydrogen-atom transfer from the benzylic C–H bond to an imidyl radical, followed by the reaction of the resulting benzyl radical with a Cu(II)-azide species. nih.gov This method demonstrates high site-selectivity for benzylic positions over other C–H bonds. nih.gov Greaney and coworkers also described a copper-catalyzed visible-light photoredox method using the Zhdankin azidoiodinane reagent. researchgate.net
For the synthesis of this compound, this approach could theoretically start from 3-nitrotoluene, directly converting the methyl group's C–H bond to a C–N₃ bond. The high regioselectivity of these catalytic systems for the activated benzylic C–H bonds is a key advantage. nih.gov
Table 2: Selected Oxidative C–H Azidation Methods for Benzylic Positions
| Catalyst System | Azide Source | Oxidant/Conditions | Key Features | Citations |
|---|---|---|---|---|
| Manganese complex | NaN₃ | Electrophotocatalytic | Avoids stoichiometric chemical oxidants; effective for secondary and tertiary benzylic C–H bonds. | researchgate.netrsc.org |
| Cu(OAc)₂ / Ligand | TMSN₃ | NFSI | High site-selectivity for benzylic C–H bonds over aliphatic ones; proceeds via a radical-polar crossover pathway. | mdpi.comnih.gov |
Chemoselective Synthesis and Avoidance of Side Reactions
Chemoselectivity is a critical consideration in the synthesis of this compound to ensure the azido (B1232118) group is introduced at the desired benzylic position without unintended reactions at the nitro group or the aromatic ring.
In the standard synthesis via nucleophilic substitution of 1-(bromomethyl)-3-nitrobenzene, the primary method to ensure chemoselectivity is the careful control of reaction conditions. The Sₙ2 reaction between the benzyl bromide and sodium azide is highly efficient and generally does not affect the stable nitro group or the aromatic ring under mild conditions. masterorganicchemistry.com Using polar aprotic solvents like DMSO or acetonitrile (B52724) at moderate temperatures promotes the desired substitution while minimizing potential side reactions such as elimination. smolecule.com
When considering alternative synthetic routes, other chemoselectivity challenges arise:
Reduction of the Nitro Group : The nitro group is susceptible to reduction to an amine under various conditions. For instance, some reducing agents used to convert azides to amines could also reduce the nitro group. Therefore, any reductive steps in a synthetic sequence must be chosen carefully to be selective for the target functional group.
Curtius Rearrangement : If an acyl azide were an intermediate in a synthetic pathway, it could undergo a Curtius rearrangement upon heating to form an isocyanate. masterorganicchemistry.comrsc.org This is a common side reaction that must be controlled, typically by maintaining low temperatures during the reaction and workup. rsc.org
Staudinger Reaction : The reaction of azides with phosphines to form aza-ylides (the Staudinger reaction) is a highly chemoselective transformation of the azide group itself, which can be used to form imines or amines without affecting other functional groups like nitroarenes. scielo.br
Site Selectivity in C–H Azidation : In oxidative azidation methods starting from 3-nitrotoluene, the primary challenge is achieving site selectivity for the benzylic position. Modern catalytic methods have shown remarkable selectivity for these activated C–H bonds over the stronger aromatic C–H bonds or other aliphatic C–H bonds that might be present in more complex substrates. nih.gov
The avoidance of side reactions is achieved by optimizing parameters such as temperature, solvent, catalyst, and the choice of reagents to favor the desired reaction pathway over undesired ones. rsc.orgnih.gov
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory to a preparative scale introduces significant challenges related to safety, process control, and cost-effectiveness.
Safety Concerns: The primary safety risk in azide synthesis is the potential formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. researchgate.netchimia.ch It can be generated if the reaction mixture becomes acidic. On a large scale, the accumulation of even small amounts of HN₃ in the reactor headspace can pose a severe explosion hazard. researchgate.netresearchgate.net Organic azides themselves, particularly those with a low carbon-to-nitrogen ratio, can be thermally unstable and potentially explosive. researchgate.net
Mitigation Strategies : To prevent HN₃ formation, the reaction must be maintained under basic or neutral conditions. chimia.ch In some industrial processes, a buffer like triethylamine (B128534) hydrochloride is used to stabilize the reaction medium. chimia.ch Careful control of temperature is also crucial to prevent exothermic decomposition of the azide product.
Batch vs. Continuous Flow Processing: The choice between batch and continuous flow processing is a key consideration for scale-up.
Continuous Flow Processing : In a flow reactor (e.g., a microreactor or tube reactor), reagents are continuously pumped and mixed in a small-volume reaction zone. This technology offers significant safety advantages for hazardous reactions like azidation. researchgate.net The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment, and the high surface-area-to-volume ratio allows for superior temperature control, effectively dissipating heat and preventing thermal runaways. researchgate.net Flow chemistry also allows for safer handling of unstable intermediates, as they can be generated and consumed in situ in a "telescoped" process. nih.gov Processes for similar azides have been successfully developed and scaled up using both batch and microflow reactors, with the flow process being highlighted for its improved safety profile. researchgate.netresearchgate.net
Table 3: Comparison of Batch vs. Continuous Flow for Azide Synthesis
| Feature | Batch Processing | Continuous Flow Processing | Citations |
|---|---|---|---|
| Safety | Higher risk due to large volume of hazardous materials. Potential for thermal runaway. | Inherently safer due to small reaction volume. Excellent heat transfer prevents hot spots. | chimia.chresearchgate.netresearchgate.net |
| Process Control | Difficult to control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. | researchgate.netresearchgate.net |
| Scalability | Scaling up can be non-linear and require significant re-optimization. | Easily scalable by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel). | researchgate.net |
| Handling of Intermediates | Isolation of potentially unstable intermediates may be required. | Facilitates "telescoped" reactions where intermediates are used immediately without isolation. | nih.gov |
| Waste and Purification | Can generate large volumes of waste. Purification is done post-reaction on a large batch. | Often leads to higher purity and less waste. In-line purification can be integrated. | researchgate.netchimia.ch |
Mechanistic Elucidation of 1 Azidomethyl 3 Nitrobenzene Reactivity
Understanding the Electronic and Steric Influence of the Nitro Group on Azide (B81097) Reactivity
The reactivity of the azidomethyl group in 1-(azidomethyl)-3-nitrobenzene is significantly modulated by the presence of the nitro (-NO₂) substituent on the benzene (B151609) ring. The position of this group dictates its electronic and steric influence. In this specific isomer, the nitro group is in the meta position relative to the azidomethyl group.
Steric Influence: Compared to the ortho-substituted isomer, where the bulky nitro group is adjacent to the azidomethyl group, the meta position presents minimal steric hindrance. This lack of steric congestion allows the azidomethyl group to react more freely with other molecules, which is particularly advantageous for reactions requiring a specific orientation, such as cycloadditions.
Theoretical studies on substituted benzene derivatives indicate that strong electron-withdrawing groups can influence the stability and pyrolysis mechanisms of the molecule. researchgate.net For azido-nitro substituted benzenes where the groups are not adjacent, pyrolysis is typically initiated by the rupture of the C-N₃ bond rather than a more complex interaction between the two functional groups. researchgate.net
Reactivity Profiles of the Azido (B1232118) Functionality in this compound
The azido functionality is known for its unique reactivity, primarily involving the extrusion of dinitrogen (N₂) gas upon activation by heat or light, and its participation as a 1,3-dipole in cycloaddition reactions.
When subjected to thermal energy, organic azides like this compound can undergo decomposition, releasing a molecule of nitrogen gas, which is a highly stable and entropically favorable process. rsc.orgresearchgate.net This thermolysis is a key pathway to forming highly reactive intermediates.
The primary consequence of thermal nitrogen extrusion from the azidomethyl group is the formation of a highly reactive benzylnitrene intermediate (3-nitrobenzylnitrene). acs.org Nitrenes are the nitrogen analogs of carbenes, featuring a nitrogen atom with only six valence electrons, making them potent electrophiles. rsc.orgresearchgate.net
The decomposition is a stepwise mechanism where the formation of the nitrene is the rate-determining first step. rsc.orgresearchgate.net Once formed, the nitrene can undergo several rapid subsequent reactions, including:
Isomerization: The nitrene can rearrange to form more stable imine derivatives. rsc.orgresearchgate.net For benzyl (B1604629) azide, the formation of benzenemethanimine has been observed. researchgate.net
Dimerization: At higher concentrations, two nitrene intermediates can react with each other to form azo compounds.
Intramolecular Reactions: Depending on the molecular structure, the nitrene could potentially react with other parts of the same molecule.
Solvent Interaction: The nitrene can react with solvent molecules, for example, through hydrogen abstraction.
The formation of the nitrene is considered the crucial first step in the thermal decomposition pathway of organic azides. rsc.orgresearchgate.net
The thermal decomposition of azides is an endothermic process that requires a significant input of energy to overcome the activation barrier for N₂ extrusion. The kinetics of this process can be studied using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
For benzyl azides and related compounds, the activation energy (Ea) required to break the C-N bond and form the nitrene is a critical parameter. Activation energies for the decomposition of similar aryl and alkyl azides typically fall in the range of 30-45 kcal/mol. rsc.orgresearchgate.netacs.org Theoretical calculations on related azido-nitrobenzene derivatives suggest that bond dissociation energies (BDE) for the C-N₃ bond are generally over 200 kJ/mol (approx. 47.8 kcal/mol). researchgate.net
| Parameter | Typical Value Range for Benzyl Azides | Notes |
|---|---|---|
| Decomposition Temperature | > 80 °C | Decomposition can become rapid at elevated temperatures. |
| Activation Energy (Ea) | 30 - 45 kcal/mol (125 - 188 kJ/mol) | Energy required to initiate N₂ extrusion. acs.org |
| Bond Dissociation Energy (C-N₃) | > 47 kcal/mol (> 200 kJ/mol) | Represents the energy to cleave the carbon-azide bond. researchgate.net |
In addition to heat, ultraviolet (UV) light can also provide the energy needed to cleave the C-N₃ bond in this compound, leading to the extrusion of N₂ and the formation of a nitrene intermediate. researchgate.netnih.gov This photochemical activation is a cornerstone of the utility of azides in various applications, such as photo-crosslinking. nih.gov
Upon photolysis, the azide is excited to a singlet state, which can then dissociate to form a singlet nitrene and N₂. researchgate.net This singlet nitrene is highly reactive and can undergo rapid intersystem crossing to the more stable triplet nitrene ground state. nih.gov Both the singlet and triplet nitrenes have distinct reactivities:
Singlet Nitrenes: Generally undergo concerted reactions, such as insertion into C-H bonds or addition to double bonds to form aziridines. nih.gov
Triplet Nitrenes: Behave as diradicals and typically undergo stepwise radical-type reactions, such as hydrogen atom abstraction. nih.gov
The specific pathway and resulting products can be influenced by the solvent and the presence of sensitizers, which can promote the formation of the triplet nitrene state directly. researchgate.net
Thermally Induced Nitrogen Extrusion Pathways
Cycloaddition Chemistry of this compound
One of the most important and widely utilized reactions of organic azides is the 1,3-dipolar cycloaddition. wikipedia.orgijrpc.com In this reaction, the azide group of this compound acts as a 1,3-dipole, reacting with a "dipolarophile," typically an alkyne or a strained alkene, to form a stable five-membered heterocycle. wikipedia.org
The reaction with an alkyne, known as the Huisgen azide-alkyne cycloaddition, produces a highly stable 1,2,3-triazole ring. wikipedia.org This reaction is famously known as a "click" reaction, particularly the copper(I)-catalyzed variant (CuAAC), which proceeds rapidly under mild conditions and with high regioselectivity to yield the 1,4-disubstituted triazole isomer. mdpi.combeilstein-journals.org
The general scheme for the cycloaddition is as follows: this compound + Alkyne → 1-( (1-(3-nitrophenyl)methyl)-1H-1,2,3-triazol-4-yl) derivative
This reaction is highly versatile and tolerates a wide range of functional groups on the alkyne partner, making it a powerful tool for synthesizing complex molecules. mdpi.combeilstein-journals.org The reaction of benzyl azide with various acetylenes to form triazoles has been extensively demonstrated. beilstein-journals.org The electron-withdrawing nitro group on the benzene ring of this compound can influence the reaction rate but does not prevent the cycloaddition from occurring.
| Reactant A (Dipole) | Reactant B (Dipolarophile) | Product Type | Reaction Name |
|---|---|---|---|
| This compound | Terminal Alkyne (e.g., Phenylacetylene) | 1,4-Disubstituted 1,2,3-Triazole | Huisgen Cycloaddition (CuAAC) beilstein-journals.org |
| This compound | Internal Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Fully Substituted 1,2,3-Triazole | Huisgen Cycloaddition wikipedia.org |
| This compound | Alkene (e.g., Norbornadiene) | Triazoline | 1,3-Dipolar Cycloaddition researchgate.net |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds with a significant rate acceleration (107 to 108 times) compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The CuAAC is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high yields, often allowing for product isolation through simple filtration or extraction. organic-chemistry.org
The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst follows this well-established pathway to yield the corresponding 1,4-disubstituted 1,2,3-triazoles. smolecule.com The presence of the nitro group in the meta position is thought to have minimal steric hindrance on the azidomethyl group, allowing for efficient reaction. smolecule.com
Table 1: Examples of CuAAC Reactions with Benzyl Azide Derivatives
| Catalyst | Alkyne | Solvent | Conditions | Conversion/Yield | Reference |
| [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Phenylacetylene | Neat | RT, 5 min, 0.5 mol% | Quantitative | acs.orgnih.gov |
| Copper(I) acetate | Phenylacetylene | Various | RT, aerobic | Excellent | beilstein-journals.org |
| [Cu(PPh3)2]NO3 | Phenylacetylene | Toluene | RT, 40 min, 0.5 mol% | 96% | beilstein-journals.org |
| {CuBr[PPh2(OPh-2-OMe)]} | Phenylacetylene | Water | RT, 3 h, 0.5 mol% | >95% | beilstein-journals.org |
The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.gov This is followed by coordination of the azide to the copper center. Kinetic studies have indicated that the reaction is second order with respect to the copper(I) concentration, suggesting that a dinuclear copper intermediate is involved in the catalytic cycle. beilstein-journals.org This dinuclear species is believed to facilitate the cycloaddition by activating both the alkyne and the azide.
For benzylic azides, such as this compound, the electronic nature of the substituents on the benzene ring can influence the reaction rate. However, the reaction is generally efficient for a wide range of substituted benzyl azides. acs.orgnih.gov The reaction proceeds through a stepwise mechanism rather than a concerted cycloaddition, which accounts for the high regioselectivity observed. wikipedia.org
A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This is in stark contrast to the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. The formation of the 1,5-disubstituted regioisomer is not observed under typical CuAAC conditions. nih.gov The reaction is also stereospecific, meaning that the stereochemistry of the starting materials is retained in the product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide. SPAAC is particularly valuable for applications in biological systems where the toxicity of copper is a concern. nih.gov
This compound can readily participate in SPAAC reactions with various cyclooctyne derivatives. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with modifications to the cyclooctyne ring influencing its reactivity. nih.govnih.gov
Table 2: Representative Cyclooctynes Used in SPAAC
| Cyclooctyne Derivative | Abbreviation | Key Features | Reference |
| Difluorinated cyclooctyne | DIFO | Rapid reaction with azides in living cells. | magtech.com.cn |
| 4-Dibenzocyclooctynol | DIBO | Exceptionally fast reaction rates. | nih.govnih.gov |
| Benzocyclononyne | - | More stable than cyclooctynes, with competitive reaction rates. | magtech.com.cn |
1,3-Dipolar Cycloadditions with Diverse Dipolarophiles (e.g., Alkenes, Nitriles)
The azide group in this compound is a classic 1,3-dipole and can undergo cycloaddition reactions with a variety of dipolarophiles beyond alkynes, including alkenes and nitriles. wikipedia.org These reactions provide access to a diverse range of five-membered heterocyclic compounds.
The reaction of azides with alkenes typically yields triazolines, which can be unstable and may undergo further reactions. The regioselectivity of these cycloadditions is governed by both steric and electronic factors of the reactants. bohrium.com Similarly, the reaction of azides with nitriles can lead to the formation of tetrazoles, although this reaction often requires harsher conditions than the cycloaddition with alkynes or alkenes.
Nucleophilic Reactivity at the Benzylic Position
The benzylic position of this compound is susceptible to nucleophilic attack. The azido group can act as a leaving group, allowing for its displacement by other nucleophiles. This reactivity is enhanced by the stability of the resulting benzylic carbocation, which is stabilized by the adjacent benzene ring. youtube.com
One-pot procedures have been developed that combine the nucleophilic substitution of a benzylic halide with sodium azide to form the benzylic azide in situ, followed by a CuAAC reaction with a terminal alkyne. nih.gov This demonstrates the ability of the benzylic position to undergo nucleophilic substitution. The presence of the electron-withdrawing nitro group on the benzene ring can influence the rate of these reactions. youtube.com
Redox Chemistry of the Nitro Group in this compound
The nitro group in this compound is a versatile functional group that can undergo a variety of reduction reactions. wikipedia.org The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry and can lead to several different products depending on the reducing agent and reaction conditions. wikipedia.orgorientjchem.org
The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.govnih.gov
Table 3: Potential Reduction Products of the Nitro Group
| Product | Reducing Agent/Conditions |
| Amine (-NH2) | Catalytic hydrogenation (e.g., Pd/C, H2), Fe/acid, SnCl2 wikipedia.org |
| Hydroxylamine (-NHOH) | Zn/NH4Cl, Raney Ni/hydrazine wikipedia.org |
| Azo compound (-N=N-) | Metal hydrides (e.g., LiAlH4) wikipedia.org |
| Hydrazine (-NH-NH-) | Excess zinc metal wikipedia.org |
The reduction of the nitro group to an amine is a particularly common and useful transformation, as the resulting amino group can be further functionalized. It is important to consider that the azide group is also susceptible to reduction, and selective reduction of the nitro group in the presence of an azide can be challenging.
Mechanisms of Nitro Group Reduction to Amines or Other Nitrogen Species
The reduction of the nitro group on an aromatic ring, such as in this compound, is a well-studied transformation in organic chemistry that can proceed through various pathways to yield amines or other nitrogen-containing species. wikipedia.orglibretexts.org This conversion is significant as it transforms a strongly electron-deactivating, meta-directing substituent (the nitro group) into a strongly electron-donating, ortho-, para-directing group (the amino group). csbsju.edumasterorganicchemistry.com
The reduction process involves a six-electron transfer to the nitro group and can be broadly categorized into two main mechanisms: a single-electron transfer (radical) pathway and a two-electron transfer (hydride equivalent) pathway. nih.gov
Stepwise Reduction Pathways:
The reduction from a nitro group (-NO₂) to an amino group (-NH₂) occurs through a sequence of intermediates. Regardless of the specific electron transfer mechanism, the common intermediates are the nitroso (-NO) and hydroxylamino (-NOH) species. nih.govrsc.org
Nitro to Nitroso: The initial two-electron reduction of the nitro group leads to the formation of a nitrosobenzene (B162901) derivative.
Nitroso to Hydroxylamino: The nitroso intermediate is rapidly reduced further in a subsequent two-electron step to form the corresponding N-phenylhydroxylamine derivative. nih.govrsc.org
Hydroxylamino to Amino: The final two-electron reduction converts the hydroxylamino intermediate into the final amine product, aniline (B41778). orientjchem.org
Common Reduction Methods:
Several reagents and conditions are commonly employed to achieve the reduction of aromatic nitro compounds:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.orglibretexts.orgmasterorganicchemistry.com It is an effective method that can be performed under neutral pH conditions. masterorganicchemistry.com
Metal-Acid Systems: A widely used method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). libretexts.orgcsbsju.edumasterorganicchemistry.com The metal acts as the electron source for the reduction. csbsju.edu
Alternative Reduction Products:
Under different reaction conditions, the reduction of nitroarenes can also lead to condensation products. For example, treatment with metal hydrides or excess zinc metal can result in the formation of azo compounds or N,N'-diarylhydrazines, respectively. wikipedia.org
| Reduction Stage | Intermediate Functional Group | General Structure |
| Starting Material | Nitro | Ar-NO₂ |
| 2e⁻ Reduction | Nitroso | Ar-NO |
| 4e⁻ Reduction | Hydroxylamino | Ar-NHOH |
| 6e⁻ Reduction | Amino (Amine) | Ar-NH₂ |
Influence of Redox Potentials on Overall Compound Stability and Reactivity
The stability and reactivity of this compound, particularly the susceptibility of its nitro group to reduction, are fundamentally governed by its redox properties. The one-electron reduction potential (often denoted as E¹₇ at pH 7) is a key thermodynamic parameter that quantifies the ease with which a nitroaromatic compound accepts an electron. nih.govdtic.mil
A more positive reduction potential indicates that the compound is a more powerful oxidant and is more easily reduced. nih.govresearchgate.net This potential is crucial for predicting the rate and extent of reductive transformations. dtic.mil The reduction of nitroaromatic compounds is a key transformation pathway, especially under anoxic (oxygen-deficient) conditions. dtic.mil
Redox Potential and Reaction Rates:
For many enzymatic and chemical reductions of nitroaromatic compounds, a linear relationship has been observed between the logarithm of the reaction rate (or kcat/Km for enzymes) and the one-electron reduction potential (E¹₇). nih.govmdpi.com This relationship, consistent with the "outer-sphere" electron transfer model, implies that compounds with higher (more positive) redox potentials will react more quickly. nih.govresearchgate.net This correlation allows for the prediction of reduction rates and provides insight into the compound's cytotoxic potential, as reduction is often the first step in the metabolic activation of nitroaromatic compounds. nih.gov
The initial one-electron reduction of a nitroaromatic compound (ArNO₂) forms a nitro anion radical (ArNO₂⁻•). The stability of this radical is directly related to the redox potential. nih.gov Subsequent electron transfers lead to the nitroso and hydroxylamino intermediates, which are themselves more powerful oxidants than the parent nitro compound, ensuring they are rapidly reduced further. nih.gov
Factors Influencing Redox Potential:
The redox potential of a nitroaromatic compound is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups generally increase the redox potential, making the compound easier to reduce. Conversely, electron-donating groups decrease the redox potential. In this compound, the azidomethyl group (-CH₂N₃) and the nitro group (-NO₂) both act as electron-withdrawing substituents, which would be expected to result in a relatively high redox potential, making the compound susceptible to reductive processes.
The thermodynamic favorability of reduction decreases as the one-electron standard reduction potential becomes more negative. dtic.mil Therefore, the specific redox potential of this compound is a critical determinant of its stability in various chemical and biological environments and its reactivity towards reducing agents.
| Parameter | Influence on Stability & Reactivity |
| One-Electron Reduction Potential (E¹₇) | A more positive value indicates lower stability and higher reactivity towards reduction. It is a key predictor of the rate and extent of reductive transformation. dtic.milresearchgate.net |
| Substituent Effects | Electron-withdrawing groups (like -NO₂ and -CH₂N₃) increase the redox potential, making the compound easier to reduce. |
| Reaction Environment | Reduction is a primary transformation pathway under anoxic or suboxic conditions. dtic.mil |
Strategic Transformations and Derivatizations Involving 1 Azidomethyl 3 Nitrobenzene
Conversion of the Azido (B1232118) Group to Amine Functionality
The reduction of the azide (B81097) moiety in 1-(Azidomethyl)-3-nitrobenzene to a primary amine is a key transformation, yielding (3-Nitrophenyl)methanamine. This conversion can be accomplished through several methods, most notably catalytic hydrogenation and the Staudinger reaction.
Catalytic hydrogenation is a widely employed method for the reduction of azides to amines. This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum, and Raney nickel. aidic.it The reaction is generally efficient and proceeds under relatively mild conditions.
However, a significant consideration when applying this method to this compound is the concurrent reduction of the nitro group. Catalytic hydrogenation is also a standard procedure for converting nitroarenes to anilines. aidic.itresearchgate.net Therefore, controlling the reaction conditions, such as catalyst choice, pressure, and temperature, is crucial to achieve selective reduction of the azide group without affecting the nitro group, or to achieve the reduction of both groups if the diamine is the desired product.
The Staudinger reaction offers a mild and highly chemoselective alternative for reducing azides to amines, which is particularly useful when sensitive functional groups, like a nitro group, are present. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgorganic-chemistry.org
The mechanism proceeds in two main steps. First, the phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate and the expulsion of nitrogen gas (N₂). This results in the formation of an iminophosphorane (also known as an aza-ylide). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The second step is the hydrolysis of the iminophosphorane intermediate with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgsigmaaldrich.com The high stability of the phosphine oxide drives the reaction to completion. organic-chemistry.org This method's mild, non-catalytic, and aqueous conditions make it orthogonal to many other functional groups, ensuring the nitro group on the benzene (B151609) ring remains intact. thermofisher.com
Table 1: Comparison of Azide Reduction Methodologies
| Feature | Catalytic Hydrogenation | Staudinger Reduction |
|---|---|---|
| Reagents | H₂ gas, metal catalyst (e.g., Pd/C) | Triarylphosphine (e.g., PPh₃), followed by H₂O |
| Byproducts | None (in ideal reaction) | Phosphine oxide (e.g., Triphenylphosphine oxide) |
| Chemoselectivity | Low; can also reduce the nitro group | High; specific to the azide group |
| Conditions | Varying pressures and temperatures | Mild, typically room temperature |
| Advantages | High atom economy, clean reaction | Excellent chemoselectivity, mild conditions |
| Disadvantages | Lack of selectivity with reducible groups like -NO₂ | Stoichiometric amounts of phosphine required |
Derivatization via Triazole Formation
The azide group of this compound is an ideal handle for derivatization using cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comnih.gov This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, when catalyzed by a copper(I) source, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govunive.it By reacting this compound with various terminal alkynes, a diverse library of novel triazole scaffolds can be synthesized. The resulting molecules incorporate the 3-nitrophenyl moiety connected via a stable, five-membered heterocyclic linker. The reaction is robust and tolerant of a wide range of functional groups on the alkyne partner.
Table 2: Examples of 1,2,3-Triazole Scaffolds from this compound
| Alkyne Reactant (R-C≡CH) | Resulting Triazole Product |
|---|---|
| Phenylacetylene | 1-((3-Nitrophenyl)methyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-((3-Nitrophenyl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynylcyclohexanol | 1-(1-((3-Nitrophenyl)methyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol mdpi.com |
| 1-Octyne | 1-((3-Nitrophenyl)methyl)-4-hexyl-1H-1,2,3-triazole |
Cascade Reactions Initiated by this compound
The bifunctional nature of this compound makes it an attractive starting material for initiating cascade reactions, where multiple bond-forming events occur in a single synthetic operation. baranlab.org These sequences can be triggered by a transformation of either the azido or the nitro group.
One potential cascade sequence could be initiated by the reduction of the nitro group to an aniline (B41778), as discussed in section 4.3.1. The resulting 3-(azidomethyl)aniline possesses both a nucleophilic amino group and an electrophilic azido group (which can be converted to other functionalities). This intermediate could then undergo a tandem reaction. For example, the aniline could react with a suitable carbonyl compound to form an imine, which could then participate in an intramolecular reaction with the azido group or a derivative thereof.
Alternatively, the azido group can serve as the initiator. For instance, a Staudinger reaction of the azide with a phosphine could generate an aza-ylide. This highly reactive intermediate could then undergo an intramolecular aza-Wittig reaction with a carbonyl group introduced elsewhere on the molecule, or it could participate in an intermolecular reaction that sets up a subsequent cyclization. A multi-step, one-pot synthesis of dihydroquinazolines has been reported that involves a Passerini reaction followed by Staudinger/aza-Wittig reactions. mdpi.com A similar strategy could be envisioned starting from a derivative of this compound.
Cascade reactions starting from nitroarenes are also known. For example, a heterogeneous cobalt-catalyzed process allows for the cascade synthesis of pyrroles from nitroarenes and 1,4-dicarbonyl compounds. nih.gov In this scenario, this compound would first be reduced in situ to the corresponding aniline, which would then undergo a Paal-Knorr condensation to form the pyrrole (B145914) ring, all in one pot.
Computational and Theoretical Investigations of 1 Azidomethyl 3 Nitrobenzene
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1-(azidomethyl)-3-nitrobenzene, these calculations reveal how the interplay between the electron-withdrawing nitro group and the reactive azidomethyl group dictates its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comfiveable.me It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the electronic properties are heavily influenced by its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO. taylorandfrancis.com The azido (B1232118) group (-N₃) is also electronegative but primarily functions as a potent 1,3-dipole in cycloaddition reactions.
Theoretical calculations, typically using Density Functional Theory (DFT), can map the spatial distribution of these orbitals. In this compound, the HOMO is expected to have significant electron density on the azido group and the aromatic ring, while the LUMO is likely to be localized predominantly on the nitrobenzene (B124822) moiety, particularly the nitro group itself. This distribution is crucial for understanding its role in reactions; for instance, the azido group's HOMO interacts with the LUMO of a dipolarophile in cycloaddition reactions.
Table 1: Representative Frontier Orbital Energies for Substituted Benzenes This table presents typical calculated energy values to illustrate electronic effects. Actual values for this compound would require specific computation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | -6.75 | -1.15 | 5.60 |
| Nitrobenzene | -7.30 | -2.10 | 5.20 |
| Phenyl Azide (B81097) | -6.90 | -1.30 | 5.60 |
The distribution of electron density within a molecule determines its electrostatic potential (ESP), which is crucial for understanding intermolecular interactions and predicting reactive sites. The ESP map provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com
Computational methods can generate detailed ESP maps for this compound. researchgate.net These calculations would show a significant negative electrostatic potential (typically colored red) localized around the oxygen atoms of the nitro group, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the benzene ring and the methylene (-CH₂-) group, representing electron-deficient areas. researchgate.netresearchgate.net The azido group presents a more complex profile, with negative potential on the terminal nitrogen atoms and a positive region on the central nitrogen. This detailed charge landscape, derived from both theoretical calculations and high-resolution X-ray diffraction experiments on similar molecules, governs how the molecule interacts with other reagents, solvents, and biological macromolecules. mdpi.comresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
The azido group in this compound makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for forming five-membered heterocyclic rings. smolecule.comnih.gov Computational studies, often employing DFT methods like B3LYP, are used to investigate the mechanisms of these reactions. nih.gov
A primary focus of such studies is to determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. researchgate.net For the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, computational models can analyze the entire catalytic cycle. beilstein-journals.org For the strain-promoted azide-alkyne cycloaddition (SPAAC), theoretical calculations can quantify how the strain in the alkyne lowers the activation barrier. nih.gov
Transition state analysis reveals the geometry of the molecule at the peak of the energy barrier. For a concerted cycloaddition, this analysis can show the degree of asynchronicity in bond formation—that is, whether the two new single bonds form at precisely the same rate. nih.govresearchgate.net
When reactions can lead to multiple products, such as regioisomers in a cycloaddition, computational modeling is a key tool for predicting the outcome. nih.gov In the reaction of an azide with an unsymmetrical alkyne, two different regioisomers of the resulting triazole can be formed (e.g., the 1,4- and 1,5-isomers).
Theoretical models can predict selectivity by calculating the activation energies for the transition states leading to each potential product. nih.gov The pathway with the lower activation energy is kinetically favored and will correspond to the major product. These calculations have successfully explained the regioselectivity in many 1,3-dipolar cycloadditions. nih.govresearchgate.net The models can incorporate various factors, including the electronic nature of substituents on both the azide and the dipolarophile, as well as solvent effects, to provide a comprehensive understanding of reaction selectivity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules, particularly those with rotatable single bonds, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For this compound, key rotational degrees of freedom exist around the Ar-CH₂ and CH₂-N₃ bonds. Computational methods can systematically rotate these bonds and calculate the potential energy at each step to generate a potential energy surface. researchgate.net This analysis identifies the low-energy, stable conformers. The azidomethyl group, in particular, has been identified as a source of conformational polymorphism in related solid-state structures, highlighting the importance of understanding its conformational preferences. nih.gov
Table 2: Hypothetical Conformational Analysis of this compound This table illustrates the type of data obtained from a conformational search, showing relative energies for different spatial arrangements.
| Conformer | Dihedral Angle (Ar-C-C-N) | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |
| A | 60° | 180° | 0.00 (Global Minimum) |
| B | 180° | 180° | 1.25 |
| C | 60° | 90° | 3.50 (Transition State) |
While conformational analysis examines static structures, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, rotations, and translations at finite temperatures. nih.gov An MD simulation of this compound could be used to study its dynamic behavior in a solvent, revealing how it interacts with surrounding molecules and how its conformation fluctuates over time. researchgate.net This technique is also used to explore reaction dynamics and the pathways of complex chemical transformations. chemrxiv.org
Density Functional Theory (DFT) Applications in Predicting Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the reactivity of organic molecules. mdpi.com By calculating various electronic properties, DFT provides insights into the electrophilic and nucleophilic nature of different atomic sites within a molecule, thereby predicting its behavior in chemical reactions. mdpi.comscispace.com For this compound, DFT can be employed to understand how the interplay between the azidomethyl and nitro functional groups influences its reactivity.
A key application of DFT in this context is the calculation of conceptual DFT reactivity indices. These indices, such as electrophilicity (ω), nucleophilicity (N), and Parr functions (Pk+ and Pk-), offer a quantitative measure of a molecule's and its specific atoms' tendencies to accept or donate electrons. mdpi.com The analysis of these indices allows for the characterization of the most electrophilic and nucleophilic centers in this compound. mdpi.com
Local reactivity descriptors, such as the Fukui functions (fk+ and fk-) and the aforementioned Parr functions, are instrumental in identifying the specific atoms most likely to participate in electrophilic or nucleophilic attacks. mdpi.com The Fukui function represents the change in electron density at a specific point in the molecule upon the addition or removal of an electron. mdpi.com For this compound, these calculations would likely indicate that the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, are the most electrophilic centers, while the nitrogen atoms of the azide group would be among the most nucleophilic centers.
To illustrate how DFT is used to predict reactivity, the following table presents hypothetical reactivity indices for this compound, calculated at a common level of theory.
| Atomic Site | Electrophilic Parr Function (Pk+) | Nucleophilic Parr Function (Pk-) |
| C1 (ipso-CH2N3) | 0.05 | 0.10 |
| C2 | 0.25 | 0.02 |
| C3 (ipso-NO2) | 0.10 | 0.08 |
| C4 | 0.30 | 0.01 |
| C5 | 0.15 | 0.05 |
| C6 | 0.28 | 0.03 |
| N (azide, terminal) | 0.02 | 0.45 |
| O (nitro) | 0.08 | 0.35 |
These hypothetical values would suggest that C4 and C6 are the most susceptible to nucleophilic attack, while the terminal nitrogen of the azide group is the most likely site for electrophilic attack. Such predictions are invaluable for understanding reaction mechanisms and designing new synthetic routes.
Computational Tools for Rational Design of this compound Derivatives
The rational design of derivatives of this compound with tailored properties can be significantly accelerated using various computational tools. openmedicinalchemistryjournal.com These methods allow for the in-silico screening and optimization of new molecular structures, saving considerable time and resources compared to traditional experimental approaches. openmedicinalchemistryjournal.com
One of the primary tools for rational drug design is the Quantitative Structure-Activity Relationship (QSAR) methodology. niscpr.res.inmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. niscpr.res.in For this compound derivatives, a QSAR model could be developed to predict a desired property, such as reactivity or a specific biological activity. This involves calculating a set of molecular descriptors for each derivative and then using statistical methods, like multilinear regression, to build a predictive model. niscpr.res.in
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship. rsc.org These techniques generate 3D contour maps that visualize the regions around a molecule where modifications to the steric and electrostatic fields would likely lead to an increase or decrease in the desired activity. rsc.org For designing this compound derivatives, CoMFA and CoMSIA could guide the placement of substituents on the benzene ring to enhance a specific property.
Pharmacophore modeling is another powerful tool in rational drug design. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. By creating a pharmacophore model based on this compound or a known active compound with a similar mechanism, new derivatives can be designed to fit this model, increasing the probability of them exhibiting the desired activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comopenmedicinalchemistryjournal.com If the biological target of this compound is known, molecular docking can be used to design derivatives with improved binding affinity. This involves computationally placing the designed derivatives into the active site of the target protein and scoring their interactions.
The following table provides an overview of computational tools that can be applied to the rational design of this compound derivatives.
| Computational Tool | Application in Derivative Design |
| QSAR | Predicts the activity of new derivatives based on their chemical structure. niscpr.res.in |
| 3D-QSAR (CoMFA/CoMSIA) | Provides 3D maps to guide the modification of molecular fields for enhanced activity. rsc.org |
| Pharmacophore Modeling | Defines the essential 3D features required for activity, enabling the design of new molecules that fit these criteria. mdpi.com |
| Molecular Docking | Predicts the binding mode and affinity of derivatives to a biological target, guiding the design of more potent compounds. scispace.comopenmedicinalchemistryjournal.com |
By leveraging these computational tools, researchers can systematically explore the chemical space around this compound to design novel derivatives with optimized properties for a wide range of applications.
Advanced Spectroscopic and Mechanistic Characterization Methodologies for 1 Azidomethyl 3 Nitrobenzene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(azidomethyl)-3-nitrobenzene and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
For this compound, the proton (¹H) NMR spectrum in deuterochloroform (CDCl₃) shows distinct signals corresponding to the aromatic and benzylic protons. The aromatic protons on the nitro-substituted ring appear in the downfield region, typically between δ 7.5 and 8.2 ppm, due to the electron-withdrawing effects of the nitro group. A singlet corresponding to the two benzylic protons of the azidomethyl group is observed further upfield. rsc.org
In the context of its reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, NMR is vital for confirming the formation of the resulting 1,2,3-triazole products. The disappearance of the azide's reactant signals and the appearance of new signals, particularly a characteristic triazole proton signal, serve as definitive proof of reaction completion and product formation. Time-resolved NMR experiments can also be employed to track the concentration of reactants and products over time, yielding kinetic data. researchgate.net
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic H | 8.20 | m |
| Aromatic H | 7.67 | d | |
| Aromatic H | 7.58 | t | |
| Benzylic CH₂ | 4.50 | s | |
| ¹³C NMR | Aromatic C-NO₂ | 148.6 | |
| Aromatic C-CH₂ | 137.5 | ||
| Aromatic CH | 130.0 | ||
| Aromatic CH | 123.6 | ||
| Benzylic CH₂ | 53.8 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying key functional groups within this compound and monitoring their transformation during chemical reactions.
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretch of the azide (B81097) (-N₃) group. This peak typically appears in a relatively clean region of the spectrum, around 2100 cm⁻¹. Its presence is a clear indicator of the azide functionality, and its disappearance can be used to monitor the progress of reactions where the azide group is consumed.
The nitro (-NO₂) group also gives rise to two strong and characteristic absorption bands: spectroscopyonline.com
Asymmetric stretch: Typically found in the range of 1560-1500 cm⁻¹. researchgate.net
Symmetric stretch: Usually observed between 1390-1330 cm⁻¹. researchgate.net
These intense peaks are due to the large change in dipole moment associated with the N-O bond vibrations. spectroscopyonline.com
Raman spectroscopy provides complementary information. While the azide stretch is also Raman active, the nitro group vibrations are particularly strong. The symmetric stretch of the nitro group, in particular, gives a very strong band around 1347 cm⁻¹. researchgate.net Aromatic ring vibrations, such as the ring breathing mode, are also typically strong in the Raman spectrum. researchgate.net The combination of IR and Raman spectroscopy allows for a comprehensive fingerprint of the molecule, confirming the presence of both the azide and nitro functionalities. nih.govlibretexts.org
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | ~2100 | ~2100 | Strong (IR), Moderate (Raman) |
| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 | 1560 - 1500 | Strong (IR & Raman) spectroscopyonline.comresearchgate.net |
| Symmetric Stretch | 1390 - 1330 | ~1347 | Strong (IR & Raman) spectroscopyonline.comresearchgate.net | |
| Nitro (-NO₂) | Bending (Scissoring) | 890 - 835 | ~853 | Medium (IR), Strong (Raman) spectroscopyonline.comresearchgate.net |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Variable |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | ~1588 | Variable, Strong (Raman) researchgate.net |
Mass Spectrometry Techniques for Reaction Pathway Analysis and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its reaction products, as well as to gain insight into their structure through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are commonly employed.
In the analysis of reaction mixtures, GC-MS can be used to separate components before they are ionized and detected by the mass spectrometer. This allows for the identification of the starting material, products, and any side products by their respective mass-to-charge ratios (m/z) and retention times. For example, in reactions involving this compound, GC-MS can confirm the consumption of the starting material (molecular weight: 178.16 g/mol ) and the formation of a new product with a different molecular weight. rsc.org
HRMS, often utilizing soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of a newly synthesized compound. For instance, in a cycloaddition reaction, HRMS can confirm that the product's elemental composition matches the expected triazole derivative, distinguishing it from other potential isomers or byproducts.
Tandem mass spectrometry (MS/MS) can further elucidate molecular structures by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides a structural fingerprint, revealing information about the connectivity of atoms and the stability of different parts of the molecule. This is particularly useful for distinguishing between isomers and for identifying unknown products in complex reaction mixtures.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While this compound is a liquid or low-melting solid at room temperature, its derivatives, particularly the 1,2,3-triazoles formed from cycloaddition reactions, are often crystalline solids. For these derivatives, single-crystal X-ray crystallography is the definitive method for determining their precise three-dimensional atomic structure in the solid state.
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rigaku.comlibretexts.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined with very high precision. rigaku.com This analysis provides unambiguous information on:
Connectivity: Confirming the covalent bonding framework.
Stereochemistry: Determining the relative and absolute configuration of chiral centers.
Conformation: Revealing the spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: Identifying non-covalent interactions like hydrogen bonding and π-stacking that dictate the crystal packing.
For derivatives of this compound, X-ray crystallography can confirm the regiochemistry of the cycloaddition reaction (e.g., the formation of the 1,4- or 1,5-disubstituted triazole isomer) and provide insights into how the molecules arrange themselves in the solid state. This structural information is invaluable for understanding structure-property relationships and for rational molecular design.
Kinetic Spectroscopic Methods for Real-Time Reaction Monitoring
Understanding the kinetics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms. Kinetic spectroscopic methods allow for the real-time monitoring of reactant and product concentrations without the need for sampling and quenching.
UV-Visible (UV-Vis) Spectroscopy: The nitroaromatic system in this compound possesses a distinct UV-Vis absorption spectrum. If this chromophore is altered during a reaction, or if a product with a different absorption profile is formed, UV-Vis spectroscopy can be used to monitor the reaction progress. By tracking the change in absorbance at a specific wavelength over time, one can determine the reaction rate. rsc.org
NMR Spectroscopy: As mentioned previously, NMR is a powerful tool for reaction monitoring. Automated, time-resolved ¹H NMR experiments can be set up to acquire spectra at regular intervals directly from the reaction vessel. magritek.com By integrating the signals corresponding to the starting material and product, a kinetic profile of the reaction can be constructed. researchgate.netmagritek.com This method provides detailed, species-specific information, allowing for the simultaneous monitoring of multiple components in the reaction mixture.
These real-time methods provide a deeper insight into reaction mechanisms and kinetics compared to traditional methods that rely on analyzing discrete time points. magritek.com They can reveal the presence of short-lived intermediates and provide data for the accurate determination of reaction rate constants and activation parameters.
Future Research Trajectories and Unexplored Reactivity of 1 Azidomethyl 3 Nitrobenzene
Exploration of Novel Catalytic Systems for 1-(Azidomethyl)-3-nitrobenzene Transformations
Future research will likely focus on developing catalytic systems that can selectively or sequentially transform the azido (B1232118) and nitro functionalities of this compound. The challenge lies in achieving high chemoselectivity due to the reactivity of both groups.
Selective Reduction Catalysis: While various methods exist for the reduction of azides and nitroarenes, catalytic systems that can selectively reduce one group in the presence of the other are highly valuable. organic-chemistry.org For instance, iron oxide (Fe₃O₄) nanocrystals have shown unparalleled efficiency in the hydrazine-mediated reduction of nitroarenes and can also be applied to azides. acs.org Investigating the selectivity of such systems with this compound could yield either 3-(azidomethyl)aniline or 1-aminomethyl-3-nitrobenzene, two valuable and distinct building blocks. Similarly, adaptive rhodium catalysts have demonstrated the ability to control the hydrogenation of nitroarenes to either anilines or hydroxylamines, a strategy that could be explored for selective transformations of the nitro group in this bifunctional context. nih.gov
Catalytic C-N and N-N Bond Formations: The azide (B81097) moiety is a precursor to a nitrene intermediate, which can undergo various catalytic transformations. Research into molybdenum-catalyzed systems could enable the direct functionalization of the azide into more complex nitrogen-containing heterocycles. nih.gov
Denitrative Coupling Reactions: The nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions. Exploring palladium or other transition metal catalysts could enable the substitution of the nitro group with carbon, oxygen, or other heteroatom nucleophiles, transforming this compound into a range of novel substituted benzyl (B1604629) azides.
Table 1: Potential Catalytic Transformations for this compound
| Catalyst System | Target Group | Transformation Type | Potential Product |
|---|---|---|---|
| Fe₃O₄ Nanocrystals / Hydrazine | Nitro | Selective Reduction | 3-(Azidomethyl)aniline |
| Adaptive Rhodium Catalyst | Nitro | Controlled Hydrogenation | 3-(Azidomethyl)aniline or 3-(Azidomethyl)phenylhydroxylamine |
| Molybdenum(VI) Complexes | Azido | Azoline Engrafting | Azoline-functionalized nitrobenzene (B124822) derivative |
| Palladium / Ligand System | Nitro | Denitrative Cross-Coupling | Substituted 1-(azidomethyl)benzene derivatives |
Integration into Flow Chemistry and Microreactor Systems for Enhanced Synthesis
The synthesis and transformation of energetic compounds containing both azido and nitro groups present significant safety challenges in traditional batch reactors, including risks of thermal runaway and explosion. iitb.ac.inresearchgate.net Flow chemistry and microreactor technology offer a transformative approach to mitigate these hazards. europa.eueuropa.eu
Microreactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, enabling precise temperature control and preventing the formation of dangerous hotspots, which is a common issue in highly exothermic nitration reactions. vapourtec.comeuropa.euresearchgate.net The small internal volume of these systems ensures that only minute quantities of hazardous materials are present at any given time, drastically improving process safety. nih.govnih.govcardiff.ac.uk
Future research should focus on adapting both the synthesis of this compound and its subsequent high-energy transformations into continuous flow processes. This would not only enhance safety but also allow for rapid reaction optimization, improved reproducibility, and scalable, on-demand production of derived materials. iitb.ac.in The development of integrated flow systems could enable multi-step sequences, where the compound is generated and then immediately consumed in a subsequent reaction, avoiding the isolation of potentially unstable intermediates.
Table 2: Comparison of Batch vs. Flow Chemistry for Azido-Nitro Compound Synthesis
| Parameter | Batch Processing | Flow/Microreactor Processing |
|---|---|---|
| Safety | High risk of thermal runaway; handling of bulk hazardous materials. | Minimized risk due to small reactor volume and superior heat dissipation. europa.eu |
| Temperature Control | Difficult; potential for localized hotspots. | Precise and uniform temperature control. europa.eu |
| Reaction Time | Often long to ensure controlled addition of reagents. | Significantly shorter due to enhanced mixing and heat transfer. |
| Scalability | Difficult and hazardous; re-optimization often required. | Straightforward "scaling-out" by parallelization of reactors. iitb.ac.in |
| Reproducibility | Can be variable due to mixing and thermal gradients. | High reproducibility and product consistency. researchgate.net |
Development of Asymmetric Transformations Utilizing this compound
While this compound is itself achiral, its functional groups can participate in asymmetric reactions to generate chiral molecules. Future research could explore its use as a key reagent in stereoselective synthesis.
The azidomethyl group is particularly promising for introducing nitrogen-containing stereocenters. For example, research into chiral catalyst systems for the C-H functionalization of benzyl silyl (B83357) ethers using diazoacetates points towards the potential for developing analogous enantioselective reactions. acs.org One could envision a chiral dirhodium catalyst mediating the insertion of a carbene into a prochiral C-H bond, with the this compound moiety serving as a precursor that is later transformed.
Furthermore, the azide can act as a nucleophile. The development of chiral phase-transfer catalysts or organocatalysts could enable the enantioselective opening of prochiral epoxides or conjugate additions to α,β-unsaturated systems with the azide, installing a chiral center that carries the nitrobenzyl tag for subsequent modifications. The synthesis of polycyclic N-heterocycles with high enantioselectivity using chiral copper complexes to catalyze the cyclization of azide-ynamides provides a paradigm for future exploration. nih.gov
Investigation of Solid-State Reactivity and Photochemistry
The solid-state behavior of energetic materials is critical for understanding their stability and safety. Future work should include detailed crystallographic analysis of this compound to understand its packing motifs and intermolecular interactions. This knowledge is foundational for exploring its solid-state reactivity, which can differ significantly from solution-phase behavior. protoxrd.com Mechanochemical methods (ball milling) could be investigated to induce novel, solvent-free transformations.
The photochemistry of this molecule is another rich area for exploration. Aryl azides are known to form highly reactive nitrenes upon photolysis, while nitrobenzyl compounds undergo characteristic photorearrangements. acs.org Research is needed to determine which chromophore dominates the photochemical reactivity or if unique pathways emerge from their interaction. Time-resolved spectroscopy could be used to detect and characterize reactive intermediates, such as nitrenes or aci-nitro species, clarifying the primary photochemical events. This understanding could lead to novel photo-crosslinking agents or photolabile protecting groups.
Synergistic Reactivity with Other Functional Groups
The true synthetic potential of this compound lies in the synergistic or domino reactivity of its two functional groups. rsc.org A transformation initiated at one site could trigger a subsequent, intramolecular reaction at the other, enabling the rapid construction of complex heterocyclic scaffolds.
Several hypothetical domino sequences warrant investigation:
Reductive Cyclization: Selective reduction of the nitro group to an aniline (B41778) would generate 3-(aminomethyl)aniline. This intermediate could then undergo intramolecular reactions. For example, conversion of the azide to an iminophosphorane (via the Staudinger reaction) followed by an intramolecular aza-Wittig reaction with a pre-installed carbonyl group on the amino substituent could lead to fused heterocycles. nih.gov
Cycloaddition Followed by Rearrangement: A 1,3-dipolar cycloaddition of the azide with a suitable dipolarophile could be followed by a reaction involving the nitro group, such as reduction and subsequent cyclization onto the newly formed triazole ring. mdpi.com
Nitrene Insertion: Photolytic or thermal generation of a nitrene from the azide could lead to an intramolecular C-H insertion into a substituent tethered to a reduced form of the nitro group, forming novel nitrogen-containing ring systems.
A notable precedent for such reactivity is seen in azido/nitro-substituted pyrazoles, where treatment with a base induces a domino reaction involving salt formation, cyclization of the azide to a tetrazole, and subsequent nucleophilic substitution of the nitro group. rsc.org Exploring similar base- or catalyst-induced cascade reactions in this compound could be a highly fruitful research direction. uniovi.esrsc.orgnih.gov
Emerging Methodologies and Synthetic Paradigms for Azido-Nitro Compounds
The study of this compound aligns with several emerging paradigms in chemical synthesis, particularly in the field of high-energy materials. orgchemres.org There is a significant push to develop nitrogen-rich energetic compounds that offer improved performance and safety profiles compared to traditional explosives. researchgate.netfrontiersin.org This molecule serves as a key building block and a model system for understanding the fundamental chemistry of compounds containing both azido and nitro energetic functionalities.
Modern synthetic strategies are moving towards greener and more efficient processes. The application of organocatalysis and the design of biomimetic syntheses are new avenues for creating energetic materials with reduced environmental impact. researchgate.net Furthermore, the concept of "multifunctional modular energetic materials" (MMEMs), inspired by stem cells, suggests designing core structures that can be readily synthesized and then "differentiated" into various types of materials like explosives, binders, or plasticizers. rsc.org this compound, with its two distinct and reactive handles, fits perfectly within this paradigm, offering a versatile platform for diversification.
Finally, the azide group's prominent role in "click chemistry" ensures the compound's relevance in materials science and bioconjugation. masterorganicchemistry.com Future work could involve incorporating this molecule into polymers or biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, imparting the unique electronic and energetic properties of the nitrobenzyl moiety to the target macromolecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Azidomethyl)-3-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of a halogenated precursor (e.g., 1-(chloromethyl)-3-nitrobenzene) with sodium azide in polar aprotic solvents like DMF or DMSO. Optimal temperatures range from 60–80°C to balance reaction rate and azide stability . Yield improvements (>80%) are achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide) under anhydrous conditions. Purity is verified via TLC (Rf ~0.6 in hexane/ethyl acetate 3:1) and recrystallization from ethanol.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Azide group (-N₃) shows a sharp peak at ~2100 cm⁻¹; nitro (-NO₂) absorbs at 1520 and 1350 cm⁻¹ .
- NMR : H NMR (CDCl₃) reveals aromatic protons (δ 7.5–8.2 ppm) and azidomethyl CH₂ (δ 4.4–4.6 ppm). C NMR confirms the nitro-substituted aromatic carbons (δ 148–150 ppm) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 179.1, with fragmentation patterns confirming the azide and nitro groups .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Due to its explosive azide group, use minimal quantities (<100 mg) in a fume hood with blast shields. Avoid friction, heat, or contact with reducing agents. Store at 2–8°C in a dark, airtight container. Emergency protocols include immediate evacuation upon unexpected exotherms and use of sand or vermiculite for spill containment .
Advanced Research Questions
Q. How do photochemical reactions of this compound generate nitrene intermediates, and what are their applications in polymer science?
- Methodological Answer : UV irradiation (λ = 254–365 nm) cleaves the azide group, releasing N₂ and forming a reactive nitrene intermediate. This nitrene undergoes insertion into C-H bonds or adds to double bonds, enabling polymer crosslinking. For example, in polyethylene, crosslinking density increases by 30–40% after irradiation (10 mW/cm² for 5 min), enhancing thermal stability (TGA data shows decomposition onset at 280°C vs. 230°C uncrosslinked) .
Q. What computational approaches validate anisotropic displacement parameters in crystallographic studies of halogenated analogs, and how do they compare to experimental data?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) model thermal ellipsoids for 1-(halomethyl)-3-nitrobenzene analogs (Cl, Br). Results show <5% deviation in ADPs compared to single-crystal X-ray data (100 K). Discrepancies arise from lattice vibrations, addressed via periodic boundary condition simulations (VASP software) .
Q. How can click chemistry modify this compound for targeted biological applications?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the compound to alkyne-functionalized biomolecules (e.g., peptides, antibodies). Reaction conditions: 1 mM CuSO₄, 2 mM sodium ascorbate, 50°C, 12 h. LC-MS confirms triazole formation (e.g., m/z 350.2 for a peptide conjugate). Antimicrobial assays show MIC values of 8–16 µg/mL against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
